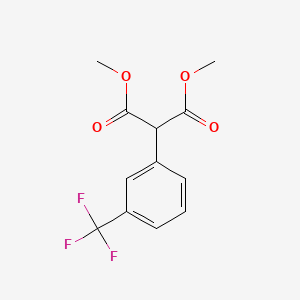
Dimethyl-(3-(trifluoromethyl)-phenyl)-malonate
Vue d'ensemble
Description
Dimethyl-(3-(trifluoromethyl)-phenyl)-malonate is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a malonate ester. The trifluoromethyl group is known for its significant electronegativity and its ability to influence the chemical properties of the molecules it is part of . This compound is of interest in various fields due to its unique chemical structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the trifluoromethylation of a suitable aromatic precursor using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate . The reaction conditions often require the presence of a catalyst, such as copper or silver salts, and may be carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
On an industrial scale, the production of Dimethyl-(3-(trifluoromethyl)-phenyl)-malonate may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentrations . Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvents, can enhance the sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl-(3-(trifluoromethyl)-phenyl)-malonate undergoes various types of chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized to form trifluoromethyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols or aldehydes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like nitric acid or bromine for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the trifluoromethyl group can yield trifluoromethyl ketones, while reduction of the ester groups can produce alcohols or aldehydes . Substitution reactions on the aromatic ring can introduce various functional groups, such as nitro or halogen groups .
Applications De Recherche Scientifique
Dimethyl-(3-(trifluoromethyl)-phenyl)-malonate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Dimethyl-(3-(trifluoromethyl)-phenyl)-malonate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity . Additionally, the compound can undergo metabolic transformations that produce active metabolites, which further contribute to its biological effects . The exact pathways and targets involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to Dimethyl-(3-(trifluoromethyl)-phenyl)-malonate include:
Trifluoromethyl benzene: A simpler aromatic compound with a trifluoromethyl group attached to a benzene ring.
Trifluoromethyl ketones: Compounds with a trifluoromethyl group attached to a carbonyl group, which exhibit similar reactivity and applications.
Trifluoromethyl ethers: Compounds with a trifluoromethyl group attached to an ether linkage, used in various chemical and pharmaceutical applications.
Uniqueness
This compound is unique due to the presence of both the trifluoromethyl group and the malonate ester, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for versatile applications in synthesis, research, and industry, making it a valuable compound in various fields .
Propriétés
IUPAC Name |
dimethyl 2-[3-(trifluoromethyl)phenyl]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O4/c1-18-10(16)9(11(17)19-2)7-4-3-5-8(6-7)12(13,14)15/h3-6,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRPCXSCASOJDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=CC=C1)C(F)(F)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzyl (3S)-4-[[(3S)-3-benzyl-2-oxopiperidin-3-yl]amino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate](/img/structure/B592013.png)



![6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B592023.png)
![6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B592024.png)
![6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B592025.png)
![6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B592026.png)

![7,7-Difluorotetrahydropyrrolo[1,2-a]pyrazine-1,3(2H,4H)-dione](/img/structure/B592031.png)



